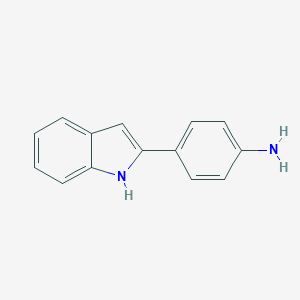

4-(1H-indol-2-yl)aniline

Description

Historical Context and Evolution of Indole (B1671886) Derivatives in Chemical Synthesis and Biological Sciences

The journey of indole chemistry began in the mid-19th century, intrinsically linked to the study of the natural dye indigo (B80030). biocrates.comwikipedia.org In 1866, Adolf von Baeyer accomplished the first synthesis of the parent indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgwiley.comresearchgate.net This pivotal achievement laid the groundwork for systematic exploration. The name "indole" itself, coined by Baeyer in 1869, reflects its origins, merging "indigo" and "oleum" (referring to the oleum (B3057394) used in the process). irjmets.combiocrates.com

The late 19th and early 20th centuries witnessed the development of foundational synthetic methods that are still cornerstones of organic synthesis today. The most notable of these is the Fischer indole synthesis, discovered by Emil Fischer in 1883, which involves the acid-catalyzed rearrangement of arylhydrazones. irjmets.comcreative-proteomics.comwikipedia.org This versatile reaction enabled the production of a wide array of substituted indoles, significantly expanding the scope of investigation. wikipedia.org Other classical methods, such as the Baeyer–Emmerling, Bischler-Mohlau, and Leimgruber-Batcho syntheses, further enriched the synthetic chemist's toolbox for accessing diverse indole structures. irjmets.comwikipedia.org

Interest in indole derivatives intensified dramatically with the discovery of their presence in crucial biomolecules. wikipedia.org The identification of the indole nucleus within the essential amino acid tryptophan, the neurotransmitter serotonin, and plant hormones like indole-3-acetic acid highlighted its fundamental role in biology. nih.govresearchgate.netsamipubco.com This realization spurred extensive research, uncovering a vast number of indole-containing natural products and synthetic compounds with a wide spectrum of biological activities, cementing indole's importance in the biological and medicinal sciences. researchgate.netsamipubco.com

Table 1: Key Historical Milestones in Indole Chemistry

| Year | Milestone | Key Figure(s) | Significance |

| 1866 | First synthesis of indole from oxindole. wikipedia.orgwiley.com | Adolf von Baeyer | Established the foundational chemistry of the indole ring system. irjmets.com |

| 1869 | Proposed the chemical structure of indole and coined the name. irjmets.comwikipedia.org | Adolf von Baeyer | Provided a structural basis for future research and a name derived from its indigo origins. irjmets.combiocrates.com |

| 1883 | Development of the Fischer indole synthesis. irjmets.comcreative-proteomics.com | Emil Fischer | A versatile and widely used method for synthesizing substituted indoles from arylhydrazones and carbonyl compounds. wikipedia.org |

| 1930s | Intensified interest due to the discovery of indole in alkaloids, tryptophan, and auxins. wikipedia.org | Multiple Researchers | Revealed the widespread importance of the indole scaffold in essential biological molecules and pathways. researchgate.net |

The Indole Moiety as a Privileged Scaffold in Medicinal Chemistry and Materials Science

The concept of a "privileged scaffold," first proposed by B.E. Evans in 1988, describes a molecular framework that can bind to multiple, distinct biological targets by presenting different functional groups. nih.gov The indole nucleus is widely recognized as one of the most prominent examples of such a scaffold. sci-hub.senih.govresearchgate.net Its ability to serve as a template for designing potent and selective ligands against various receptors and enzymes has made it a mainstay in drug discovery. sci-hub.rednih.gov

The privileged status of the indole ring stems from its unique physicochemical properties. The bicyclic structure is relatively stable, and the N-H group can act as a hydrogen bond donor, while the pyrrolic nitrogen and the aromatic system can participate in various non-covalent interactions with biological macromolecules. creative-proteomics.comsci-hub.red Furthermore, the indole ring is electron-rich, making it reactive towards electrophilic substitution, particularly at the C3 position, which allows for straightforward chemical modification and functionalization. creative-proteomics.comrsc.org

This structural versatility has been exploited to develop a multitude of approved drugs targeting a wide range of diseases. mdpi.com Examples include the anti-inflammatory drug Indomethacin (B1671933), the anti-migraine triptans (e.g., Sumatriptan), and antiviral agents. researchgate.netmdpi.com The indole scaffold is a core component in treatments for cancer, diabetes, hypertension, and neurological disorders. biocrates.comwikipedia.org

Beyond medicine, indole derivatives are gaining traction in materials science. Their inherent electronic and photophysical properties make them attractive candidates for organic electronics. numberanalytics.com Researchers are exploring their use in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. smolecule.comwiley.com The tunable nature of the indole core allows for the synthesis of materials with specific optical and charge-transport properties. wiley.com

Table 2: Examples of Indole-Based Compounds in Medicinal Chemistry and Materials Science

| Compound Class/Example | Field of Application | Function/Significance |

| Indomethacin | Medicinal Chemistry | Non-steroidal anti-inflammatory drug (NSAID). researchgate.net |

| Sumatriptan | Medicinal Chemistry | Anti-migraine drug, 5-HT receptor agonist. researchgate.netmdpi.com |

| Vinblastine/Vincristine | Medicinal Chemistry | Anticancer agents isolated from Catharanthus roseus. sci-hub.red |

| Indoloindoles | Materials Science | Used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). wiley.com |

| Arbidol | Medicinal Chemistry | Antiviral drug used against influenza infections. researchgate.net |

Overview of the Research Landscape of 4-(1H-indol-2-yl)aniline

Within the vast family of indole derivatives, this compound, also known as 2-(4-aminophenyl)indole, has emerged as a compound of significant interest. This molecule serves as a crucial intermediate and building block for the synthesis of more complex structures with potential applications in both medicine and materials science. researchgate.netchembk.com

Research efforts have focused on its synthesis, often utilizing methods like the Fischer indole synthesis, and subsequent chemical modifications to explore its utility. researchgate.netaip.org The presence of a reactive aniline (B41778) group provides a convenient handle for further functionalization, allowing for the creation of a library of derivatives. nanobioletters.com

In medicinal chemistry, studies have investigated this compound and its derivatives for a range of biological activities. Research indicates potential as a scaffold for anticancer agents, with some derivatives showing promising activity against various human tumor cell lines. smolecule.cominnovareacademics.in Additionally, its derivatives have been explored for antimicrobial, anti-inflammatory, and antiviral properties. smolecule.cominnovareacademics.injapsonline.com Molecular docking studies have been employed to predict the binding interactions of these compounds with biological targets, such as the NorA efflux pump in bacteria and various protein kinases, suggesting mechanisms for their observed activities. aip.orgjapsonline.com One study highlighted that 2-(4-aminophenyl)-1H-indole showed potent inhibitory activity against Bacillus subtilis and Salmonella typhi. japsonline.com

In the realm of materials science, the electronic properties of the 2-phenylindole (B188600) scaffold make it a candidate for the development of dyes and pigments. smolecule.com The potential for its derivatives to be used in organic light-emitting diodes (OLEDs) has also been noted, leveraging the inherent photoluminescent properties of the structure. smolecule.com The compound's ability to be incorporated into larger, conjugated systems makes it a valuable component for creating novel functional materials.

Table 3: Summary of Research Focus on this compound

| Research Area | Focus of Investigation | Key Findings/Potential Applications |

| Synthetic Chemistry | Development of efficient synthesis routes (e.g., Fischer indole synthesis). researchgate.netaip.org | Serves as a versatile intermediate for more complex molecules. chembk.com |

| Medicinal Chemistry | Evaluation for anticancer, antimicrobial, and anti-inflammatory activities. smolecule.cominnovareacademics.injapsonline.com | Derivatives show activity against cancer cell lines and various pathogens; potential efflux pump inhibitor. innovareacademics.injapsonline.com |

| Computational Chemistry | Molecular docking studies to predict binding to biological targets. aip.orgjapsonline.com | Provides insight into potential mechanisms of action and guides further drug design. aip.org |

| Materials Science | Exploration of electronic and photoluminescent properties. smolecule.com | Potential use in the production of dyes, pigments, and organic light-emitting diodes (OLEDs). smolecule.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYJHUAEFSHMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176290 | |

| Record name | Benzenamine, 4-(1H-indol-2-yl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21889-05-4 | |

| Record name | 2-(4-Aminophenyl)indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21889-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021889054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21889-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(1H-indol-2-yl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-AMINOPHENYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/951PA1NR6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 1h Indol 2 Yl Aniline and Its Analogues

Classical and Modern Synthetic Routes

The construction of the 2-arylindole system, central to 4-(1H-indol-2-yl)aniline, can be achieved through several established and contemporary synthetic methods. These range from century-old name reactions to modern transition-metal-catalyzed couplings and multicomponent strategies, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

Fischer Indole (B1671886) Synthesis and its Adaptations for 4-Aminophenyl Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for the preparation of indoles. thermofisher.comwikipedia.orgjk-sci.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgnih.gov For the synthesis of this compound, the general approach involves the reaction of phenylhydrazine (B124118) with 4-aminoacetophenone.

The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement under acidic conditions, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgnih.gov Various Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. wikipedia.org

A general procedure for the synthesis of 2-substituted aryl-1H-indoles via the Fischer indole reaction involves refluxing a mixture of a substituted acetophenone (B1666503) and phenylhydrazine in ethanol (B145695) to form the hydrazone. This intermediate is then treated with sulfuric acid and heated to effect cyclization. e-journals.in This methodology has been successfully applied to the synthesis of various 2-aryl-1H-indoles with yields ranging from good to excellent. e-journals.in

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield | Reference |

| Phenylhydrazine | 4-Aminoacetophenone | H₂SO₄ | Heating | This compound | Not specified | e-journals.in |

| Phenylhydrazine | p-Methylsulfonyl acetophenone | H₂SO₄ | Not specified | 2-(4-Methylsulfonylphenyl)indole | Not specified | nih.gov |

This table presents a generalized representation of the Fischer indole synthesis for 4-aminophenyl substituted indoles based on available literature.

Vilsemeier Reaction in the Synthesis of Indole Derivatives

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org In the context of this compound, the Vilsmeier-Haack reaction is primarily used for the functionalization of the pre-formed indole ring, most commonly at the C3 position, which is highly activated towards electrophilic substitution.

The reaction of this compound with the Vilsmeier reagent leads to the formation of an electrophilic iminium species which then attacks the C3 position of the indole. Subsequent hydrolysis of the resulting intermediate furnishes the corresponding indole-3-carboxaldehyde (B46971). This transformation is a key step in the synthesis of various derivatives of the target compound.

For instance, the Vilsmeier-Haack formylation of 2-(4-methylsulfonylphenyl)indole derivatives has been reported to proceed smoothly using a mixture of POCl₃ and DMF, yielding the corresponding indole-3-carbaldehyde derivatives. nih.gov This demonstrates the utility of this reaction in introducing a versatile aldehyde functionality for further synthetic modifications. The synthesis of 2-(4-aminophenyl)-1H-indole-3-carboxaldehyde has also been documented, highlighting the direct application of this reaction to the target compound's derivatives. appchemical.com

| Substrate | Reagents | Product | Reference |

| 2-(4-Methylsulfonylphenyl)indole derivatives | POCl₃, DMF | 2-(4-Methylsulfonylphenyl)indole-3-carbaldehyde derivatives | nih.gov |

| This compound | POCl₃, DMF | 2-(4-Aminophenyl)-1H-indole-3-carboxaldehyde | appchemical.com |

This table illustrates the application of the Vilsemeier-Haack reaction for the formylation of this compound and its analogues.

Palladium-Catalyzed Coupling Reactions in the Formation of Aryl Indoles

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.gov These reactions offer a powerful and versatile approach for the synthesis of 2-arylindoles, including this compound. Various palladium-catalyzed methods, such as the Suzuki, Heck, and Sonogashira couplings, can be adapted for this purpose.

One common strategy involves the coupling of a pre-functionalized indole, such as a 2-haloindole or a 2-indolylboronic acid, with an appropriate aryl partner. Alternatively, intramolecular cyclization of suitably substituted anilines can also afford the desired indole core. For example, a one-step synthesis of 2-arylindoles from indolines has been developed via a palladium-catalyzed oxidative dehydrogenation and C2-selective arylation. nih.gov

While specific examples detailing the synthesis of this compound using these methods are not extensively documented in the provided search results, the general applicability of these reactions to the synthesis of 2-arylindoles is well-established. nobelprize.orgnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

| Coupling Partners | Catalyst System | Reaction Type | Product | Reference |

| Indoline and Arylboronic acid | Pd(OAc)₂ | Oxidative Dehydrogenation/Arylation | 2-Arylindole | nih.gov |

| Organohalide and Organoboron compound | Pd(0) complex | Suzuki Reaction | Biaryl | nobelprize.org |

This table provides a general overview of palladium-catalyzed reactions applicable to the synthesis of 2-arylindoles.

Multicomponent Reactions for the Synthesis of Functionalized Indoles

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have emerged as powerful tools for the rapid generation of molecular diversity. mdpi.comresearchgate.net Several MCRs have been developed for the synthesis of functionalized indoles, offering advantages in terms of efficiency, atom economy, and operational simplicity.

While a specific multicomponent reaction for the direct synthesis of this compound is not explicitly detailed in the provided search results, various MCRs utilize indole as a key building block to construct complex heterocyclic systems. mdpi.comnih.gov For instance, the reaction of indoles with aldehydes and other nucleophiles in the presence of a catalyst can lead to the formation of diverse indole-substituted heterocycles. nih.gov

These strategies highlight the potential for developing novel MCRs that could provide a convergent and efficient route to this compound and its derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| Indole | Aldehyde | Urea | Tetrahydropyrimidine-5-carbonitriles | researchgate.net |

| Indole | 2-Iodo-N-phenylbenzamide | Terminal Alkyne | Dihydroisoindolinones | nih.gov |

| Indole | Aldehyde | 3-Acetylpyridine | 2-(Indol-3-yl)pyridine derivatives | nih.gov |

This table showcases examples of multicomponent reactions involving indoles to generate functionalized heterocyclic compounds.

One-Pot Tandem Synthetic Approaches for Indole Derivatives

One-pot tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several one-pot methodologies have been developed for the synthesis of substituted indoles.

For example, a facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides has been reported, involving a sequential gold(I)-catalyzed hydroamination and copper(II)-mediated oxidative cyclization. researchgate.netrsc.org Another one-pot approach for the synthesis of 2-arylindoles from indolines involves a palladium-catalyzed oxidative dehydrogenation followed by a C2-selective arylation. nih.gov

These one-pot strategies streamline the synthetic process and provide rapid access to complex indole derivatives. While a specific one-pot synthesis of this compound is not detailed, the existing methodologies for 2-substituted and 2-arylindoles could potentially be adapted for this purpose.

| Starting Materials | Key Steps | Product Type | Reference |

| Anilines, Ynamides | Au(I)-catalyzed hydroamination, Cu(II)-mediated oxidative cyclization | 2-Aminoindoles | researchgate.netrsc.org |

| Indolines, Arylboronic acids | Pd-catalyzed oxidative dehydrogenation, C2-selective arylation | 2-Arylindoles | nih.gov |

| ortho-Tosylaminophenyl-substituted para-quinone methides, Bromomethyl aryl ketones | Alkylation, Intramolecular 1,6-conjugate addition, Oxidation | 2,3-Disubstituted indoles | nih.gov |

This table summarizes various one-pot tandem approaches for the synthesis of substituted indole derivatives.

Synthesis of Specific Derivatives and Analogues

The synthetic methodologies described above have been employed to prepare specific derivatives and analogues of this compound, allowing for the exploration of structure-activity relationships. A key derivative is 2-(4-aminophenyl)-1H-indole-3-carboxaldehyde, which can be synthesized via the Vilsmeier-Haack formylation of this compound. researchgate.net This aldehyde serves as a versatile intermediate for further functionalization.

Another class of related compounds are the 2-(4-methylsulfonylphenyl)indole derivatives. These have been synthesized using the Fischer indole synthesis from p-methylsulfonyl acetophenone and substituted phenylhydrazines. nih.gov Subsequent Vilsmeier-Haack formylation of these indoles provides the corresponding indole-3-carbaldehydes, which can be further reacted to generate a variety of derivatives, including hydrazones and benzimidazoles. nih.gov

The synthesis of these and other analogues allows for the systematic modification of the this compound scaffold, which is crucial for the development of new compounds with tailored properties.

| Compound Name | Synthetic Method | Key Reagents | Reference |

| 2-(4-Aminophenyl)-1H-indole-3-carboxaldehyde | Vilsemeier-Haack Reaction | This compound, POCl₃, DMF | researchgate.net |

| 2-(4-Methylsulfonylphenyl)indole | Fischer Indole Synthesis | p-Methylsulfonyl acetophenone, Phenylhydrazine HCl | nih.gov |

| 2-(4-Methylsulfonylphenyl)indole-3-carbaldehyde | Vilsemeier-Haack Reaction | 2-(4-Methylsulfonylphenyl)indole, POCl₃, DMF | nih.gov |

| Hydrazone derivatives of 2-(4-methylsulfonylphenyl)indole-3-carbaldehyde | Condensation | 2-(4-Methylsulfonylphenyl)indole-3-carbaldehyde, Substituted phenylhydrazine HCl | nih.gov |

| Benzimidazole derivatives of 2-(4-methylsulfonylphenyl)indole-3-carbaldehyde | Condensation | 2-(4-Methylsulfonylphenyl)indole-3-carbaldehyde, 4-Chloro-o-phenylenediamine | nih.gov |

This table provides examples of the synthesis of specific derivatives and analogues of this compound.

Preparation of 4-Aminophenyl Substituted Indole Derivatives

The Fischer indole synthesis is a prominent and long-standing method for the preparation of indole derivatives. byjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com In the context of this compound, a notable synthesis involves the use of Fischer indole synthesis followed by a Vilsemeier reaction to further functionalize the indole ring. aip.orgresearchgate.net

A general route to this compound starts with the reaction of a substituted phenylhydrazine with a suitable ketone or aldehyde to form the corresponding hydrazone. This intermediate then undergoes an acid-catalyzed intramolecular cyclization to yield the indole core.

| Starting Material | Reagent | Reaction Type | Product | Reference |

| 4-(1-(2-phenylhydrazono)ethyl)aniline | Acid Catalyst | Fischer Indole Synthesis | This compound | aip.orgresearchgate.net |

| This compound | Vilsmeier reagent (POCl₃/DMF) | Vilsmeier Reaction | 2-(4-aminophenyl)-1H-indole-3-carbaldehyde | aip.orgresearchgate.net |

The synthesis of this compound and its subsequent functionalization to 2-(4-aminophenyl)-1H-indole-3-carbaldehyde have been reported with remarkable yields. aip.orgresearchgate.net These compounds serve as crucial intermediates for the generation of a library of lead compounds in pharmacological research. aip.orgresearchgate.net

Synthesis of N-Substituted 5-(1H-indol-2-yl)-2-methoxyanilines

The synthesis of N-substituted 5-(1H-indol-2-yl)-2-methoxyanilines, which are analogues of this compound, has been accomplished through methods such as the Bischler–Möllau indole cyclization. acs.org This approach allows for the introduction of various substituents on the aniline (B41778) nitrogen, leading to a diverse range of compounds with potential biological activities. acs.orgnih.gov

A series of N-substituted 5-(1H-indol-2-yl)-2-methoxyanilines, including (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamates and their monofluorinated analogues, have been prepared. acs.org The introduction of a 2-methoxyaniline moiety into the core pharmacophore has been shown to be of significant interest in medicinal chemistry. acs.orgnih.gov

Development of Indolo[1,2-c]quinazolines and Indolo[3,2-c]quinolines from 2-(1H-indol-2-yl)anilines

2-(1H-indol-2-yl)anilines are valuable precursors for the synthesis of more complex heterocyclic systems, such as indolo[1,2-c]quinazolines and indolo[3,2-c]quinolines. nih.govacs.orgacs.org A selective synthesis of these fused polycyclic compounds can be achieved through the cascade reactions of 2-(1H-indol-2-yl)anilines with sulfoxonium ylides. nih.govacs.orgacs.org

The selectivity of this reaction is condition-dependent. nih.govacs.org In the presence of potassium carbonate (K₂CO₃) in acetonitrile (B52724) (CH₃CN), the reaction predominantly yields indolo[1,2-c]quinazolines. nih.govacs.org Conversely, using acetic acid (HOAc) in dioxane selectively affords indolo[3,2-c]quinolines. nih.govacs.org This switchable synthesis provides a convenient route to these structurally diverse heterocyclic frameworks. nih.govacs.orgacs.org

The reaction mechanism involves the generation of a carbene species from the sulfoxonium ylide, followed by an N-H bond insertion with the 2-(1H-indol-2-yl)aniline. nih.govacs.org Subsequent intramolecular nucleophilic addition at either the N1 or C3 position of the indole ring, followed by deoxygenative aromatization, leads to the respective products. acs.org

| Starting Material | Reagents | Conditions | Major Product | Reference |

| 2-(1H-indol-2-yl)aniline, Sulfoxonium ylide | K₂CO₃ | CH₃CN | Indolo[1,2-c]quinazoline | nih.govacs.org |

| 2-(1H-indol-2-yl)aniline, Sulfoxonium ylide | HOAc | Dioxane | Indolo[3,2-c]quinoline | nih.govacs.org |

Furthermore, 12-unsubstituted indolo[1,2-c]quinazolines can be synthesized by reacting 2-(o-aminophenyl)indoles with dimethylformamide dimethyl acetal (B89532) (DMFDMA). nih.gov

Synthesis of Thiazolidinone Derivatives Containing the Indole Moiety

Thiazolidinone derivatives containing an indole moiety are another class of compounds with significant interest. The synthesis of these derivatives often involves the reaction of an indole-containing Schiff base with thioglycolic acid. jmchemsci.comresearchgate.netsemanticscholar.org

For instance, (E)-N-(4-fluorophenyl)-1-(1H-indol-3-yl)methanimine can be prepared by the reaction of indole-3-carboxaldehyde with 4-fluoroaniline. jmchemsci.com This Schiff base is then reacted with thioglycolic acid in chloroform (B151607) to yield 3-(4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one. jmchemsci.com Similarly, other substituted anilines can be used to generate a variety of thiazolidinone derivatives. jmchemsci.comresearchgate.net

| Indole Starting Material | Amine | Intermediate | Final Product | Reference |

| Indole-3-carboxaldehyde | 4-fluoroaniline | (E)-N-(4-fluorophenyl)-1-(1H-indol-3-yl)methanimine | 3-(4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | jmchemsci.com |

| Indole-3-carboxaldehyde | N,N-dimethylbenzene-1,4-diamine | (E)-4-(((1H-indol-3-yl)methylene)amino)-N,N-dimethylaniline | 3-(4-(dimethylamino)phenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | jmchemsci.comresearchgate.net |

Synthesis of Functionalized Indole Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a versatile reaction for the formation of carbon-carbon double bonds and can be employed for the synthesis of functionalized indole derivatives. semanticscholar.orgacgpubs.org This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. acgpubs.org

In the context of indole chemistry, indole-3-carboxaldehyde can be reacted with various active methylene compounds, such as nitromethane, malononitrile, dimethyl malonate, diethyl malonate, and ethyl nitroacetate, to yield a variety of α,β-unsaturated indole derivatives. acgpubs.org These products can be further modified, for example, through N-acetylation. acgpubs.org A one-pot, three-component reaction involving an arylamine, an arylglyoxal, and a 1,3-dicarbonyl compound can also lead to functionalized indole derivatives through a domino Knoevenagel condensation followed by inter- and intramolecular nucleophilic additions. semanticscholar.org

Preparation of 4-(3-methyl-1H-indol-2-yl)phenylmethanone

A straightforward synthetic route has been developed for 4-(3-methyl-1H-indol-2-yl)phenylmethanone, a derivative of this compound. orientjchem.orgresearchgate.net This synthesis starts from readily available materials and involves a Fischer indole cyclization as the key step. orientjchem.orgresearchgate.net

The synthesis commences with the preparation of 1-(4-benzoylphenyl)propan-1-one. orientjchem.org This diketone is then reacted with phenylhydrazine in ethanol to form the corresponding hydrazone. orientjchem.org The resulting hydrazone is subsequently cyclized in the presence of boron trifluoride etherate in acetic acid to afford the target molecule, 4-(3-methyl-1H-indol-2-yl)phenylmethanone, in good yield. orientjchem.orgresearchgate.net

| Starting Material | Reagents | Key Reaction | Product | Reference |

| 1-(4-benzoylphenyl)propan-1-one | 1. Phenylhydrazine, Ethanol2. BF₃-etherate, Acetic acid | Fischer Indole Cyclization | 4-(3-methyl-1H-indol-2-yl)phenylmethanone | orientjchem.orgresearchgate.net |

An alternative approach for a related compound, 4-(1H-indol-2-yl)phenylmethanone, involves the Fischer indolization of 1-(4-benzoylphenyl)ethanone (B8695075) with phenylhydrazine, followed by cyclization of the hydrazone with anhydrous zinc chloride in xylene. orientjchem.org

Advanced Synthetic Strategies and Mechanistic Investigations

Modern synthetic chemistry continues to provide more efficient and versatile methods for the synthesis of indole derivatives. Palladium-catalyzed reactions, for example, have emerged as powerful tools for the construction of the indole nucleus. rsc.orgnih.gov One such approach involves a one-pot process of Pd-catalyzed oxidative dehydrogenation of indolines followed by a C2-regioselective Heck-type reaction to afford 2-arylindoles. rsc.org Another palladium-catalyzed method is the Sonogashira-type alkynylation and base-assisted cycloaddition of substituted 2-iodoanilines and terminal alkynes. nih.gov

Mechanistic investigations into indole synthesis, particularly the long-established Fischer indole synthesis, have been a subject of continuous study for over a century. byjus.comwikipedia.orgacs.org The mechanism is understood to proceed through the formation of an arylhydrazone, which then isomerizes to an enamine tautomer. byjus.comwikipedia.org A key step is an irreversible acs.orgacs.org-sigmatropic rearrangement of the protonated enamine, leading to the cleavage of the N-N bond. byjus.com The resulting diimine undergoes intramolecular cyclization and subsequent elimination of ammonia to yield the aromatic indole ring. byjus.comwikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole product. wikipedia.org

Condition-Dependent Selective Synthesis Approaches

The selective synthesis of complex molecules from a common precursor by slightly altering reaction conditions represents a highly efficient and elegant strategy in organic chemistry. For derivatives of 2-(1H-indol-2-yl)aniline, a notable example is the cascade reaction with sulfoxonium ylides, which can be directed to yield two different isomeric heterocyclic products. acs.orgnih.gov The reaction's outcome is critically dependent on the choice of base and solvent, allowing for a switchable synthesis of either indolo[1,2-c]quinazolines or indolo[3,2-c]quinolines. nih.govresearchgate.net

The process begins with the generation of a carbene species from the sulfoxonium ylide. This is followed by an N-H bond insertion with the 2-(1H-indol-2-yl)aniline substrate. acs.orgnih.gov The subsequent steps involve a deoxygenative imine formation, an intramolecular nucleophilic addition, and finally, a deoxygenative aromatization. acs.orgnih.gov The key divergence occurs at the intramolecular nucleophilic addition step. The reaction conditions dictate whether the nucleophilic attack proceeds from a nitrogen atom or a carbon atom, leading to the two distinct product scaffolds. researchgate.net

Specifically, when the reaction is conducted in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN), the major products are indolo[1,2-c]quinazolines. acs.orgnih.gov Conversely, using acetic acid (HOAc) in dioxane selectively yields indolo[3,2-c]quinolines. acs.orgnih.gov This condition-dependent selectivity provides a versatile and powerful tool for creating a diverse range of polycyclic heteroaromatic compounds from readily available starting materials. nih.govresearchgate.net

| Conditions | Selective Product | Reaction Pathway |

|---|---|---|

| K₂CO₃ in CH₃CN | Indolo[1,2-c]quinazolines | Intramolecular N-nucleophilic addition acs.orgresearchgate.net |

| HOAc in Dioxane | Indolo[3,2-c]quinolines | Intramolecular C-nucleophilic addition acs.orgresearchgate.net |

Iodine/DMSO-Promoted C-H Oxidation/Annulation Sequences

Metal-free synthesis protocols are of significant interest due to their cost-effectiveness and reduced environmental impact. An iodine/dimethyl sulfoxide (B87167) (DMSO) promoted system has been effectively used for the synthesis of indoloquinolines from 2-(1H-indol-2-yl)anilines and aryl methyl ketones. researchgate.netresearchgate.net This method relies on a sequential sp³ C-H oxidation and intramolecular cyclization (annulation) process. researchgate.netresearchgate.net

The reaction mechanism is initiated by the iodine/DMSO-mediated oxidation of the aryl methyl ketone's sp³ C-H bond to form a phenylglyoxal (B86788) intermediate. researchgate.netresearchgate.net This is followed by the formation of an imine through condensation with the aniline moiety of the 2-(1H-indol-2-yl)aniline substrate. researchgate.net The final step is an intramolecular cyclization that furnishes the indoloquinoline product. researchgate.netresearchgate.net

This protocol demonstrates broad applicability, accommodating a wide range of aryl methyl ketones, including those derived from drugs and complex bioactive molecules, with reported yields between 30% and 96%. researchgate.netresearchgate.net The operational simplicity of this one-pot reaction and its scalability for gram-scale synthesis further highlight its practical utility. researchgate.netresearchgate.net The combination of I₂ and DMSO plays a crucial role, acting as a catalytic system to facilitate the C-H functionalization without the need for transition metal catalysts. nih.gov

| Starting Materials | Key Intermediates | Final Product | Reported Yields |

|---|---|---|---|

| 2-(1H-indol-2-yl)anilines and Aryl Methyl Ketones | Phenylglyoxals, Imine | Indoloquinolines | 30-96% researchgate.netresearchgate.net |

Cleavage of C-C Bonds in Pyrrolo[1,2-a]quinoxaline Synthesis

The synthesis of pyrrolo[1,2-a]quinoxalines, a class of compounds structurally related to analogues of this compound, can be achieved through an efficient one-pot domino reaction that notably involves the cleavage of a carbon-carbon bond. nih.gov This approach utilizes 2-(1H-pyrrol-1-yl)aniline and β-dicarbonyl compounds (such as β-diketones or β-keto esters) in the presence of a Brønsted acid catalyst. nih.govresearchgate.net

This domino reaction proceeds through a sequence of imine formation, a subsequent Southeast Asian refugee (SEAr) reaction, and the pivotal C-C bond cleavage step. nih.gov The Brønsted acid catalyzes the cascade, enabling the efficient construction of the complex heterocyclic system in a single operation. nih.gov The tolerance for both β-diketones and β-keto esters as substrates demonstrates the versatility of this methodology. nih.gov This synthetic strategy is a prime example of how breaking a seemingly stable bond can be a key step in forming complex molecular architectures.

| Reactants | Catalyst | Key Reaction Steps | Product |

|---|---|---|---|

| 2-(1H-pyrrol-1-yl)aniline and β-Diketone/β-Keto Ester | Brønsted Acid | Imine Formation, SEAr Reaction, C-C Bond Cleavage nih.gov | Pyrrolo[1,2-a]quinoxalines nih.gov |

Exploration of Reaction Mechanisms in Indole Formation

The formation of the indole ring is a cornerstone of synthesizing compounds like this compound. Numerous named reactions exist for indole synthesis, and understanding their mechanisms is vital for optimizing reaction conditions and extending their scope. pharmaguideline.com A common strategy for forming 2-substituted indoles is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone, with the loss of ammonia. pharmaguideline.combhu.ac.in

Another mechanistic pathway involves radical cyclization. For instance, a method using samarium(II) diiodide (SmI₂) mediates the formation of an aryl radical from an N-allenyl-2-iodoaniline precursor. rsc.org This aryl radical then undergoes a 5-exo-type intramolecular cyclization by attacking the central carbon of the allene (B1206475) group. rsc.org This step forms a radical intermediate, which, after further single electron transfer (SET) and protonation, yields the final indole product. rsc.org Such radical-based methods often proceed under mild conditions, avoiding the harsh acids or high temperatures required in other syntheses. rsc.org

Studies on the synthesis of indole from aniline and ethylene (B1197577) glycol have identified a complex reaction process involving several main phases: condensation, cyclization, and elimination. researchgate.net These mechanistic investigations, whether focused on classic reactions like the Fischer synthesis or modern radical-based methods, provide the fundamental knowledge needed to design and execute the synthesis of complex indole derivatives. rsc.orgresearchgate.net

Spectroscopic and Analytical Characterization of 4 1h Indol 2 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the number and types of hydrogen atoms in a molecule, as well as their connectivity. libretexts.org In the case of 4-(1H-indol-2-yl)aniline and its derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons on the indole (B1671886) and aniline (B41778) rings.

For the parent compound, this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the aromatic protons. rsc.org The protons on the aniline ring typically appear as a set of doublets, while the indole protons exhibit their own characteristic splitting patterns. rsc.org The N-H proton of the indole ring usually appears as a broad singlet at a downfield chemical shift. youtube.com

The chemical shifts and coupling constants of these protons provide valuable information for structural confirmation. For instance, in a study of N-(4-(1H-indol-2-yl)phenyl)-3-propionamido-4-methoxy-benzamide, the indole N-H proton was observed as a broad singlet at 11.46 ppm in DMSO-d₆. nih.gov

Interactive Data Table: ¹H NMR Data for selected this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-(1H-indol-1-yl)aniline | CDCl₃ | δ = 7.69-7.67 (m, 1H), 7.23-7.14 (m, 6H), 6.83-6.80 (m, 2H), 6.67 (d, J = 3.16 Hz, 1H), 3.49 (s, 2H) rsc.org |

| 4-(1H-indol-3-yl)-1-phenyl-1H-pyrrol-2-amine | DMSO-d₆ | δH 5.36 (s, 2H), 5.86 (s, 1H), 7.05-7.15 (m, 2H), 7.31 (t, J =7.4 Hz, 1H), 7.40 (d, J =7.9 Hz, 1H),7.52 (t, J =7.5 Hz, 2H), 7.68 (d, J =1.9 Hz, 1H), 7.72-7.75 (m, 2H), 8.18 (d, J =7.6 Hz, 1H), 11.19 (s,1H) rsc.org |

| N-(4-(1H-indol-2-yl)phenyl)-3-propionamido-4-methoxy-benzamide | DMSO-d₆ | δ 11.46 (br s, 1H) nih.gov |

¹³C NMR Spectroscopic Analysis for Carbon Framework Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. savemyexams.com Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon framework. savemyexams.com

For this compound derivatives, the ¹³C NMR spectrum shows signals for all the carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their local electronic environment. For example, carbons in the aromatic rings will have characteristic chemical shifts in the downfield region of the spectrum.

In the analysis of 2-(1H-indol-1-yl)aniline, the ¹³C NMR spectrum in CDCl₃ showed signals at δ = 143.21, 136.42, 129.24, 128.69, 128.62, 124.90, 122.30, 121.04, 120.24, 118.58, 116.31, 110.83, and 103.28 ppm. rsc.org These signals correspond to the different carbon atoms within the molecule.

Interactive Data Table: ¹³C NMR Data for selected this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-(1H-indol-1-yl)aniline | CDCl₃ | δ = 143.21, 136.42, 129.24, 128.69, 128.62, 124.90, 122.30, 121.04, 120.24, 118.58, 116.31, 110.83, 103.28 rsc.org |

| 4-(1H-indol-3-yl)-1-phenyl-1H-pyrrol-2-amine | DMSO-d₆ | δC 88.1, 110.2, 111.0, 119.7, 121.7, 121.8, 122.7, 123.9, 125.5, 125.9, 129.5, 136.9, 140.2, 147.7,148.1 rsc.org |

| 2-(5,7-Dimethyl-1H-indol-2-yl)aniline | Not specified | δ 143.6, 136.69, 136.68, 129.4 beilstein-journals.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Molecular Ion Peak Analysis and Fragmentation Patterns

In mass spectrometry, a molecule is ionized, and the resulting charged species are separated based on their mass-to-charge ratio (m/z). The peak corresponding to the intact ionized molecule is known as the molecular ion peak. docbrown.info The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable structural information. libretexts.org

For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight of 208.26 g/mol . nih.gov The fragmentation pattern will be characteristic of the indole and aniline moieties. The presence of a nitrogen-containing compound often results in a molecular ion with an odd nominal mass. libretexts.org

Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. rsc.org This is a crucial step in confirming the identity of a newly synthesized compound.

For instance, the calculated exact mass for the protonated molecular ion of 2-(1H-indol-1-yl)aniline (C₁₄H₁₂N₂ + H⁺) is 209.1072. HRMS analysis found this value to be 209.1071, confirming the elemental composition. rsc.org Similarly, for 4-(1H-indol-3-yl)-1-phenyl-1H-pyrrol-2-amine, the calculated m/z for [M+H]⁺ was 275.1291, and the found value was 275.1287. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. allrounder.ai Different functional groups absorb IR radiation at characteristic frequencies, providing a molecular fingerprint. allrounder.ai

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-N bonds of the amine and indole groups. orgchemboulder.com Primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines is usually observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com

In the analysis of 4-(1H-indol-3-yl)-1-phenyl-1H-pyrrol-2-amine, FT-IR spectroscopy showed bands at 3684 and 3415 cm⁻¹, which are characteristic of N-H stretching vibrations. rsc.org

Identification of Characteristic Functional Groups

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identifying the structural features of this compound. The vibrational spectrum of a molecule is a unique physical property that can be used as a "fingerprint" for identification. wiley.com

The IR spectrum of this compound reveals distinct absorption bands corresponding to its primary functional groups. A notable band appears around 3436 cm⁻¹, which is characteristic of the N-H stretching vibration of the indole ring. scirp.org The presence of the aniline moiety is confirmed by vibrations associated with the primary amine (-NH₂) group. Furthermore, the spectrum displays bands for aromatic C-H stretching and C=C stretching within the benzene (B151609) and indole rings.

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. For a related compound, 2-phenylindole (B188600), characteristic signals appear for the indole N-H proton, typically as a broad singlet at a downfield chemical shift (e.g., δ 8.28 ppm), and for the aromatic protons in the range of δ 6.8-7.7 ppm. chemicalbook.com In this compound, specific signals for the aniline protons and the distinct protons of the indole ring are observed. For example, the H-3 proton of the indole ring typically appears as a singlet around δ 6.82 ppm. scirp.org The amine (-NH₂) protons of the aniline ring also produce a characteristic signal.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum shows distinct signals for each carbon atom in the indole and aniline rings, with chemical shifts influenced by their electronic environment. rsc.orgbeilstein-journals.org Nuclear shielding is highly sensitive to the electronic surroundings of the nucleus, making NMR a high-resolution method for resolving molecular structure. q-chem.com

Table 1: Characteristic Spectroscopic Data for this compound and Related Structures

| Technique | Functional Group / Proton | Characteristic Signal / Peak | Reference Compound/Note |

|---|---|---|---|

| IR (cm⁻¹) | Indole N-H stretch | ~3436 | This compound scirp.org |

| IR (cm⁻¹) | Amine N-H stretch | Not specified | Expected for aniline moiety |

| IR (cm⁻¹) | Aromatic C=C stretch | ~1610 | Associated with C=N in a related derivative scirp.org |

| ¹H NMR (ppm) | Indole N-H | ~11.45 (in DMSO-d₆) | This compound scirp.org |

| ¹H NMR (ppm) | Indole H-3 | ~6.82 (in DMSO-d₆) | This compound scirp.org |

| ¹H NMR (ppm) | Aromatic H | ~6.97 - 7.76 (in DMSO-d₆) | This compound scirp.org |

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for monitoring the progress of synthesis and for the purification and purity assessment of the final product.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used analytical tool for monitoring the progress of chemical reactions and assessing the purity of compounds. libretexts.orgijcrt.org The technique separates components of a mixture based on their differential affinities for the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or solvent mixture). savemyexams.comumlub.pl

In the synthesis of this compound and its derivatives, TLC is employed to track the consumption of starting materials and the formation of the product. researchgate.netwiley.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visually observe the appearance of a new spot corresponding to the product and the disappearance of the reactant spots over time. wisc.edu

The separation is quantified by the Retention Factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org The Rƒ value is dependent on the polarity of the compound, the stationary phase, and the composition of the mobile phase (eluent). Generally, non-polar compounds travel further up the plate (higher Rƒ value) with a given eluent, while polar compounds have a stronger interaction with the polar silica gel stationary phase and thus travel shorter distances (lower Rƒ value). wisc.edu

The choice of eluent is critical for achieving good separation. libretexts.org A common starting solvent system for compounds of intermediate polarity, like 2-arylindoles, is a mixture of a non-polar solvent such as hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. rsc.orgrsc.org The ratio of these solvents is adjusted to achieve optimal separation, ideally with Rƒ values between 0.3 and 0.7. ualberta.ca If a compound's Rƒ is too low, the polarity of the eluent is increased (e.g., by adding more ethyl acetate). Conversely, if the Rƒ is too high, the eluent polarity is decreased. ualberta.ca For some aniline derivatives, solvent systems like toluene, n-hexane, and acetone (B3395972) have been used. sigmaaldrich.com

After the reaction is complete, the purity of the isolated this compound can be confirmed by TLC. A pure compound should ideally appear as a single spot on the TLC plate when developed with an appropriate solvent system. ijcrt.org

Table 2: Typical TLC Parameters for Analysis of 2-Arylindoles

| Parameter | Description | Example/Common Practice |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel (SiO₂) F₂₅₄ wiley.comrsc.org |

| Mobile Phase (Eluent) | Solvent system used to develop the plate. | Petroleum ether / Ethyl Acetate mixtures rsc.org, Hexane / Ethyl Acetate mixtures beilstein-journals.orgrsc.org |

| Visualization | Method to see the spots after development. | UV light at 254 nm wiley.com |

| Application | Purpose of the TLC analysis. | Reaction monitoring, purity assessment libretexts.orgresearchgate.net |

Computational Chemistry and Molecular Modeling Studies of 4 1h Indol 2 Yl Aniline

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein.

Ligand-Protein Interactions and Binding Site Analysis (e.g., 3JUS protein)

While specific docking studies of 4-(1H-indol-2-yl)aniline with the 3JUS protein are not extensively documented in publicly available literature, the general principles of its interaction can be inferred from studies on structurally similar indole (B1671886) derivatives. The 3JUS protein is a crystal structure of human cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy.

Molecular docking analyses of various indole-based compounds reveal that their interactions within protein binding sites are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, the indole ring and the aniline (B41778) moiety are crucial for establishing these interactions. The NH group of the indole can act as a hydrogen bond donor, while the aromatic rings can participate in hydrophobic and π-π stacking interactions with the aromatic residues of the protein's active site, such as phenylalanine, tyrosine, and tryptophan. The aniline nitrogen can also serve as a hydrogen bond acceptor.

In the context of a kinase like CDK2, the adenine region of the ATP binding pocket is a common target for inhibitors. It is plausible that this compound would orient itself within this pocket, with the indole and aniline rings forming key interactions with the surrounding amino acid residues, thereby inhibiting the enzyme's activity.

Prediction of Biological Activity and Affinity

Molecular docking simulations are instrumental in predicting the biological activity and binding affinity of a ligand for a particular protein target. The output of a docking simulation is a "docking score," which is an estimation of the binding free energy of the ligand-protein complex. A lower (more negative) docking score generally indicates a more stable complex and a higher predicted binding affinity.

For indole derivatives, docking studies have been successfully used to predict their potential as inhibitors for various enzymes, including kinases. ymerdigital.com The binding affinity is influenced by the complementarity of the ligand's shape and chemical properties to the binding site. The flexibility of the this compound molecule, particularly the rotational freedom between the indole and aniline rings, allows it to adopt a conformation that maximizes favorable interactions within the binding pocket.

Computational tools can further analyze the ligand-protein complex to identify key interacting residues and the types of interactions formed. This information is vital for structure-activity relationship (SAR) studies, where modifications to the ligand's structure are made to improve its binding affinity and, consequently, its biological activity. For instance, adding or modifying substituents on the indole or aniline rings of this compound could enhance its interactions with the target protein, leading to a more potent inhibitor.

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. These calculations are essential for predicting a molecule's reactivity, stability, and various spectroscopic properties.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry for describing the electronic properties of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large energy gap indicates high stability and low reactivity. irjweb.com

For this compound, DFT calculations would reveal the spatial distribution of the HOMO and LUMO. Typically, in such aromatic systems, these orbitals are delocalized over the π-conjugated system of the indole and aniline rings. The energy gap can be used to predict the molecule's susceptibility to electrophilic and nucleophilic attack and its potential to participate in charge-transfer interactions.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indole | -5.34 | -0.12 | 5.22 |

| 2-Phenylindole (B188600) | -5.21 | -0.45 | 4.76 |

| 4-Amino-2-phenylindole | -4.98 | -0.31 | 4.67 |

Thermodynamic Variable Calculations (e.g., softness, hardness)

DFT calculations can also be used to determine various global reactivity descriptors and thermodynamic variables that provide further insight into a molecule's stability and reactivity. These include chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap (η = ΔE / 2). A harder molecule has a larger energy gap and is less reactive.

Chemical Softness (S) is the reciprocal of hardness (S = 1 / η). A softer molecule has a smaller energy gap and is more reactive.

Electronegativity (χ) is the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies (χ = - (EHOMO + ELUMO) / 2).

Electrophilicity Index (ω) measures the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

These parameters are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

| Compound | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| Indole | 2.61 | 0.38 | 2.73 | 1.43 |

| 2-Phenylindole | 2.38 | 0.42 | 2.83 | 1.68 |

| 4-Amino-2-phenylindole | 2.34 | 0.43 | 2.65 | 1.50 |

Note: The data in this table is representative for similar compounds and not the exact values for this compound.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is crucial for its biological activity. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule, known as the global minimum energy conformation. DFT calculations are used to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

For this compound, a key conformational feature is the dihedral angle between the indole and aniline rings. The planarity or non-planarity of the molecule can significantly affect its ability to fit into a protein's binding site and can influence its electronic properties. Computational studies on similar 2-phenylindole derivatives have shown that the degree of twisting between the two aromatic rings can be influenced by substituents and the surrounding environment. nih.gov

Geometry optimization provides the most stable structure, which is then used as the starting point for further computational studies, such as molecular docking and the calculation of molecular properties. Understanding the preferred conformation of this compound is essential for accurately predicting its interactions with biological targets.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational chemistry and molecular modeling have become indispensable tools in the field of medicinal chemistry for elucidating Structure-Activity Relationships (SAR). These methods provide deep insights into how the structural features of a molecule, such as this compound, influence its biological activity. By simulating interactions at a molecular level, researchers can predict the biological efficacy of a compound and guide the design of more potent and specific derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies are a primary computational method used to correlate the physicochemical properties of a series of compounds with their biological activities. These studies establish a mathematical relationship between molecular descriptors (representing attributes like steric, electronic, and hydrophobic properties) and the observed biological response.

For indole-based compounds, including derivatives of this compound, QSAR studies have revealed critical molecular attributes that govern their biological efficacy. For instance, a QSAR study on (Indol-2-yl)phenyl/pyridine sulfonamides, which are structurally related, demonstrated a significant correlation between the compounds' anti-hepatitis C virus (HCV) activity and descriptors such as density and surface tension researchgate.net. The analysis indicated that specific substitutions on the indole and phenyl rings could modulate these properties and, consequently, the biological activity.

Molecular docking studies, another key computational technique, help to visualize and quantify the interactions between a ligand and its biological target. In a study involving this compound, molecular docking was used to evaluate its binding characteristics with the 3JUS protein. The results predicted that this compound itself would possess mild to moderate biological activity, based on its binding interactions within the protein's active site researchgate.net. Such studies help to correlate specific intermolecular interactions, like hydrogen bonding and hydrophobic contacts, with the compound's potential efficacy.

| Molecular Attribute | Computational Method | Correlation with Biological Efficacy | Reference |

| Density, Surface Tension | QSAR | Significantly correlated with anti-HCV activity in related sulfonamide derivatives. | researchgate.net |

| Binding Affinity (H-bonding) | Molecular Docking | Predicted mild to moderate activity for this compound on the 3JUS protein. | researchgate.net |

| Lipophilicity | SAR | Increased lipophilicity from anilide groups was linked to enhanced activity in indole-triazoles. | nih.gov |

| Molecular Shape | SAR | Variations in the linkage between indole rings affected binding affinity and antiviral activity. | nih.gov |

| Electronic Properties | Molecular Docking | Electron-withdrawing groups were found to be necessary for the IDO inhibition by 4-aryl-1H-1,2,3-triazoles. | nih.gov |

A major advantage of computational modeling is its application in the rational design of new chemical entities with improved therapeutic profiles. By understanding the SAR of a parent compound like this compound, chemists can computationally design and evaluate new derivatives before undertaking their actual synthesis, saving significant time and resources.

Molecular docking simulations are fundamental to this design process. By identifying the key binding interactions of a lead compound, researchers can propose modifications to enhance these interactions. For example, if a hydrogen bond is crucial for activity, derivatives can be designed to include stronger hydrogen bond donors or acceptors at the appropriate position. Molecular docking studies on 4-aryl-1H-1,2,3-triazoles indicated that an electron-withdrawing group with low steric hindrance near the NH group of the triazole was essential for inhibitory activity against indoleamine 2,3-dioxygenase (IDO) nih.gov. This insight allows for the targeted design of derivatives with optimized electronic properties.

This design strategy has been successfully applied to create novel indole-based compounds with potent antitumor activity. In one study, a series of novel acetohydrazides were designed by combining the structural features of known procaspase-3 activators with an indole scaffold nih.gov. Computational evaluation of these designed compounds provided information on their physicochemical properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, leading to the identification of a lead candidate for further development nih.gov.

The process often involves creating a virtual library of derivatives and screening them in silico to predict their activity. Based on QSAR models, new compounds with potentially high potency can be predicted researchgate.net. This approach allows for the prioritization of synthetic targets, focusing on those with the most promising computational profiles. For instance, after identifying a promising pyrazolinyl-indole derivative through synthesis and initial screening, molecular docking simulations on the epidermal growth factor receptor (EGFR) tyrosine kinase were used to validate and understand its mode of action, guiding further structural modifications mdpi.com.

| Design Strategy | Computational Method | Outcome | Application Example |

| Rational Drug Design | Molecular Hybridization & Docking | Creation of novel compounds with strong cytotoxicity against human cancer cell lines. | Design of (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as procaspase-3 activators nih.gov. |

| In Silico Screening | QSAR | Prediction of new, highly potent anti-HCV agents based on an established correlation. | Prediction of novel (Indol-2-yl)phenyl/pyridine sulfonamides researchgate.net. |

| Target-Specific Modification | Molecular Docking | Identification of key structural requirements (e.g., electron-withdrawing groups) for enhanced enzyme inhibition. | Design of 4-aryl-1H-1,2,3-triazoles as IDO inhibitors nih.gov. |

| Hit Validation and Optimization | Molecular Docking | Validation of biological activity and elucidation of the binding mechanism to guide further optimization. | Docking of pyrazolinyl-indole derivatives on EGFR tyrosine kinase mdpi.com. |

Pharmacological and Biological Research on 4 1h Indol 2 Yl Aniline and Its Derivatives

Anticancer Activity and Mechanisms of Action

Derivatives of the indole (B1671886) structure have been a focal point of anticancer research due to their ability to interact with various cellular targets involved in cancer progression. semanticscholar.orgresearchgate.net Research into 4-(1H-indol-2-yl)aniline and its analogues has revealed promising results in inhibiting cancer cell growth through multiple mechanisms.

Cytotoxicity against Various Cancer Cell Lines (e.g., HCT-116)

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, certain novel pyrazole-indole hybrids have shown significant anticancer activities against human colorectal carcinoma (HCT-116) cells. acs.org Similarly, other research has highlighted the potent cytotoxic activity of bis-indolylpyridine-dicarbonitriles against the HCT-116 cell line, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.net The antiproliferative activity of various indole derivatives has been consistently observed across different cancer types, including breast, lung, and liver cancer cell lines. acs.orgnih.gov

For example, a series of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives exhibited selective and potent anticancer activity against the HCT-116 cell line. researchgate.net Another study on pyrrolizine/indolizine derivatives bearing an isoindole moiety also reported significant antiproliferative activity against HCT-116 cells. rsc.org

Table 1: Cytotoxicity of Selected Indole Derivatives against HCT-116 Cancer Cell Line

| Compound Type | Specific Derivative(s) | IC50 (µM) against HCT-116 | Reference |

|---|---|---|---|

| Pyrazole-Indole Hybrids | 5a, 5b, 5f, 5g, 5h, 5j, 7a, 7b, 7c, 7d, 7e | 17.4 ± 3.2 to 38.9 ± 4.1 | acs.org |

| 2-(Thiophen-2-yl)-1H-indole Derivatives | 4g, 4a, 4c | 7.1 ± 0.07, 10.5 ± 0.07, 11.9 ± 0.05 | researchgate.net |

| Bis-indolylpyridine-dicarbonitriles | 8a-d | 2.6-8.8 | researchgate.net |

| Pyrrolizine/Indolizine Derivatives | 6d, 6o | 6.02 to 13.87 | rsc.org |

Cell Cycle Arrest Induction (e.g., S and G2/M phases)

A key mechanism through which indole derivatives exert their anticancer effects is by inducing cell cycle arrest, thereby preventing cancer cells from proliferating. Research has shown that certain active derivatives of 2-(thiophen-2-yl)-1H-indole cause cell cycle arrest at the S and G2/M phases in HCT-116 cells. researchgate.netresearchgate.net This disruption of the normal cell cycle progression is a critical step in inhibiting tumor growth.

For instance, a study on novel indole-based Bcl-2 inhibitors found that a specific compound with a 4-methoxy substitution induced cell cycle arrest at the G1/S phase. preprints.org Similarly, other indole derivatives have been shown to cause cell cycle arrest in the G2/M phase, a characteristic feature of compounds that interfere with tubulin polymerization. semanticscholar.orgtandfonline.com The ability of these compounds to halt the cell cycle at different phases highlights their diverse mechanisms of action.

Modulation of Gene Expression (e.g., miR-25, miR-30C, miR-107, IL-6, C-Myc)

The anticancer activity of this compound derivatives is also linked to their ability to modulate the expression of various genes and microRNAs involved in cancer development and progression. Studies have revealed that active derivatives can lead to a significant increase in the expression of tumor suppressor microRNAs, such as miR-30C and miR-107. researchgate.netresearchgate.net Concurrently, these compounds have been observed to cause a substantial decrease in the levels of oncogenic miR-25, as well as the pro-inflammatory cytokine IL-6 and the oncogene C-Myc. researchgate.netresearchgate.net

Interaction with Tumor Cell DNA

Some research suggests that the anticancer mechanism of certain indole derivatives may involve direct interaction with tumor cell DNA. researchgate.netresearchgate.net This mode of action is characteristic of some S-phase-dependent chemotherapy drugs that either intercalate into the DNA structure or block DNA synthesis, ultimately leading to cancer cell death. researchgate.netresearchgate.net While the precise nature of this interaction for this compound derivatives is still under investigation, it represents a potential pathway for their cytotoxic effects. The indole ring system, with its planar structure, is capable of intercalating between DNA base pairs, which could disrupt DNA replication and transcription processes.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have demonstrated notable antimicrobial activity. The emergence of antibiotic-resistant bacterial strains has spurred the search for new antimicrobial agents, and indole derivatives have shown promise in this area. scirp.orgnih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Studies have shown that various derivatives of this compound exhibit a broad spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. scirp.orgscirp.org In general, many of the tested compounds have shown better activity against Gram-positive bacteria compared to Gram-negative bacteria. scirp.orgscirp.org

For example, a study on new 3-substituted indole derivatives found that the majority of the compounds possessed significant antibacterial activity towards Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli (Gram-negative). scirp.orgscirp.org However, the same study reported that the tested compounds were inactive against Pseudomonas aeruginosa. scirp.orgscirp.org Another study on N-substituted indole derivatives showed good bioactivity against the Gram-positive bacterium Staphylococcus aureus, but poor inhibition against the Gram-negative Escherichia coli. wiley.com

The antibacterial efficacy can be influenced by the specific substitutions on the indole ring. For instance, certain 3-alkylidene-2-indolone derivatives have shown potent activity against various Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Table 2: Antibacterial Activity of Selected Indole Derivatives

| Bacterial Strain | Type | Activity of Indole Derivatives | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Significant to Good | scirp.orgscirp.orgwiley.com |

| Bacillus subtilis | Gram-Positive | Significant | scirp.orgscirp.org |

| Escherichia coli | Gram-Negative | Significant to Poor | scirp.orgscirp.orgwiley.com |

| Pseudomonas aeruginosa | Gram-Negative | Inactive | scirp.orgscirp.org |

Antifungal Properties

Derivatives of this compound have been investigated for their potential as antifungal agents. Studies have shown that certain modifications to the core structure can lead to significant antifungal activity against various fungal strains. For instance, novel N-substituted indole derivatives have been synthesized and evaluated for their in vitro antifungal activities. wiley.com One such study reported that the compound 4-(1-(2-(1H-indol-1-yl) ethoxy) pentyl)-N,N-dimethyl aniline (B41778) demonstrated more potent activity than other analogues and even surpassed the standard drug chloramphenicol (B1208) in its inhibitory effects against Candida albicans. wiley.com

The antifungal efficacy of these compounds is often assessed using methods like the disc diffusion method, where the zone of inhibition is measured in millimeters. wiley.com Research has explored the activity of these derivatives against a range of fungi, including Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.gov Some indole derivatives linked to a 1,2,4-triazole (B32235) moiety have exhibited excellent antifungal activities against Candida albicans and Candida krusei, with low minimum inhibitory concentration (MIC) values. turkjps.org Specifically, some of these derivatives were found to be more effective against C. krusei than the standard drug fluconazole. turkjps.org

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a key metric used to quantify the antifungal potential of these compounds, representing the lowest concentration that inhibits visible fungal growth. researchgate.net For derivatives of this compound, MIC values have been determined against various fungal pathogens.

In one study, novel indole derivatives incorporating substituted 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) motifs were evaluated, demonstrating a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against pathogens such as Candida albicans and Candida krusei. nih.govturkjps.org Another investigation into 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives found that one compound, in particular, was the most active, with MICs ranging from 9.9 to 12.5 μg/mL. researchgate.net Furthermore, some synthesized 3-alkylidene-2-indolone derivatives showed moderate antifungal activity against Candida albicans with MIC values between 8 and 16 μg/mL. mdpi.com

The table below summarizes the MIC values for selected indole derivatives against various fungal strains.

| Compound/Derivative | Fungal Strain(s) | MIC Range (µg/mL) | Reference |